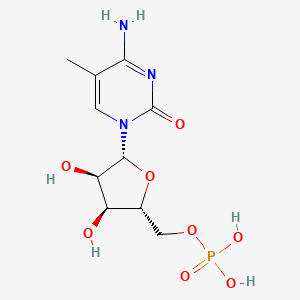

5-Methylcytidine 5'-monophosphate

概要

説明

5-Methylcytidine 5’-monophosphate is a modified nucleoside derived from 5-methylcytosine. It is found in ribonucleic acids of animal, plant, and bacterial origin .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-methylcytidine 5’-monophosphate typically involves the methylation of cytidine. One common method is the selective oxidation of 5-methylcytosine to 5-hydroxymethylcytosine, followed by further oxidation to form 5-methylcytidine . The reaction conditions often involve the use of peroxotungstate as an oxidizing agent .

Industrial Production Methods

Industrial production methods for 5-methylcytidine 5’-monophosphate are not well-documented in the literature. large-scale synthesis would likely involve similar chemical processes as those used in laboratory settings, with optimizations for yield and purity.

化学反応の分析

Types of Reactions

5-Methylcytidine 5’-monophosphate can undergo various chemical reactions, including:

Oxidation: Conversion of 5-methylcytosine to 5-hydroxymethylcytosine.

Substitution: Introduction of different functional groups at the methylated position.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like peroxotungstate and enzymes such as TET proteins that facilitate the oxidation process .

Major Products

The major products formed from these reactions include 5-hydroxymethylcytidine and other oxidized derivatives of 5-methylcytidine .

科学的研究の応用

Chemistry

In chemistry, 5-mdCMP serves as a model compound for studying nucleoside modifications and their effects on RNA function. Its unique methylation at the cytosine base allows researchers to investigate how such modifications impact RNA stability and interactions with proteins.

Biology

5-mdCMP is instrumental in gene regulation through its role as an epigenetic marker. The presence of methylated cytosines in DNA and RNA can modulate transcriptional activity by affecting the binding of transcription factors and other regulatory proteins. Key findings include:

- Stability of mRNA : Methylation influences the degradation rate of mRNA, thereby impacting protein synthesis.

- Gene Expression : Methylated cytosines are linked to transcriptional repression, which can silence specific genes critical for cellular functions and development .

Industry

In industrial applications, 5-mdCMP is utilized in developing synthetic self-amplifying RNA for therapeutic purposes. This includes its use in mRNA vaccines and gene therapy, where modified nucleotides enhance the stability and efficacy of RNA-based therapies.

Case Studies and Research Findings

Several studies highlight the significance of 5-mdCMP in various applications:

- Enzymatic Interactions : Research indicates that specific enzymes can deaminate 5-mdCMP to thymidine (dTMP), which is vital for nucleotide metabolism. For instance, human sperm cells exhibit high levels of deaminase activity towards this compound .

- Epigenetic Modulation : A study demonstrated that nucleoside derivatives of 5-methylcytosine can suppress the reactivation of epigenetically silenced genes in tobacco cells when treated with 5-azacytidine (a known DNA methylation inhibitor). This suggests that 5-mdCMP derivatives may play a role in regulating gene expression through epigenetic mechanisms .

作用機序

The mechanism of action of 5-methylcytidine 5’-monophosphate involves its incorporation into RNA, where it can influence RNA stability and gene expression. The molecular targets include various RNA species, and the pathways involved are related to post-transcriptional regulation .

類似化合物との比較

5-Methylcytidine 5’-monophosphate can be compared with other modified nucleosides such as:

5-Hydroxymethylcytidine: Another modified nucleoside with similar biological functions but different chemical properties.

N6-Methyladenine: A modified adenine base that also plays a role in epigenetic regulation.

The uniqueness of 5-methylcytidine 5’-monophosphate lies in its specific methylation at the cytosine base, which provides distinct regulatory functions in RNA .

生物活性

5-Methylcytidine 5'-monophosphate (5-mdCMP) is a modified nucleoside that plays significant roles in various biological processes, particularly in the context of epigenetics and gene regulation. This compound, which contains 5-methylcytosine as its nucleobase, is a crucial intermediate in the synthesis and metabolism of nucleic acids. Understanding its biological activity is essential for elucidating its functions in cellular processes and its implications in health and disease.

This compound has the chemical formula CHNOP and is categorized as a pyrimidine ribonucleoside 5'-monophosphate. It is structurally related to other nucleotides and plays a role in various biochemical pathways, including RNA metabolism and DNA methylation.

| Property | Description |

|---|---|

| Chemical Formula | CHNOP |

| Molecular Weight | 327.22 g/mol |

| CAS Number | 3590-36-1 |

Role in Gene Regulation

5-Methylcytidine (5mC), the base component of 5-mdCMP, is known to influence mRNA stability and gene expression. It is frequently found in eukaryotic RNA and DNA, where it serves as an epigenetic mark that can regulate transcriptional activity. The presence of 5mC can affect the binding of transcription factors and other regulatory proteins, thereby modulating gene expression.

Key Findings:

- Stability of mRNA : The methylation status of cytosine residues in mRNA has been shown to affect its degradation rate, influencing overall protein synthesis .

- Gene Expression : Methylated cytosines are associated with transcriptional repression; their modification can lead to silencing of specific genes, impacting cellular function and development .

Enzymatic Interactions

Research indicates that 5-mdCMP undergoes deamination by specific enzymes, which convert it into other nucleotides. For instance, human sperm cells exhibit high levels of 5-mdCMP deaminase activity, which converts 5-mdCMP into thymidine (dTMP), a critical step in nucleotide metabolism .

Enzyme Characteristics:

- Deaminase Activity : The enzyme has a Km value of M for 5-mdCMP and shows a Vmax of mol/h/microg protein .

- Substrate Specificity : Both 5-methylcytidine (the free base) and its monophosphate form are good substrates for deaminase enzymes, highlighting their biochemical significance in nucleotide metabolism .

Study on Pyrimidine Catabolism

A recent study investigated the metabolic fate of methylated nucleotides in Arabidopsis thaliana, revealing that cytidine deaminase (CDA) plays a pivotal role in converting 5-methylcytidine into other nucleotides. This process is essential for maintaining nucleotide homeostasis and preventing toxic accumulation of modified nucleotides .

Impact on Plant Growth

In Arabidopsis, disruption of the NSH1 gene involved in pyrimidine degradation resulted in stunted growth and increased sensitivity to oxidative stress when exposed to excess 5-methyluridine (5mU), demonstrating the importance of proper nucleotide metabolism for plant health .

特性

IUPAC Name |

[(2R,3S,4R,5R)-5-(4-amino-5-methyl-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N3O8P/c1-4-2-13(10(16)12-8(4)11)9-7(15)6(14)5(21-9)3-20-22(17,18)19/h2,5-7,9,14-15H,3H2,1H3,(H2,11,12,16)(H2,17,18,19)/t5-,6-,7-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJQONZSFUKNYOY-JXOAFFINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N3O8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20922391 | |

| Record name | 4-Imino-5-methyl-1-(5-O-phosphonopentofuranosyl)-1,4-dihydropyrimidin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20922391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3590-36-1, 117309-80-5 | |

| Record name | 5-Methylcytidylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3590-36-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methylcytidylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003590361 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methylcytidine 5'-monophosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117309805 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-methylcytidine 5'-monophosphate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01995 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4-Imino-5-methyl-1-(5-O-phosphonopentofuranosyl)-1,4-dihydropyrimidin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20922391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。